molecular formula C25H33NO5 B4319418 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE

3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE

Cat. No.: B4319418
M. Wt: 427.5 g/mol
InChI Key: SVSSBZAQWDRMDK-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the oxazolidinone class, which is characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of multiple functional groups, including hydroxyl, dimethoxyphenyl, and phenylpropyl, contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO5/c1-23(2,19-10-8-7-9-11-19)17-24(3)25(4,28)26(22(27)31-24)15-14-18-12-13-20(29-5)21(16-18)30-6/h7-13,16,28H,14-15,17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSSBZAQWDRMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCC2=CC(=C(C=C2)OC)OC)(C)O)CC(C)(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyphenylacetic acid with 2-methyl-2-phenylpropanal in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to cyclization with an appropriate amine and oxidizing agent to yield the final oxazolidinone product. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the selection of cost-effective raw materials, efficient catalysts, and environmentally friendly solvents. Process optimization and quality control measures are implemented to ensure consistent product quality and minimize waste generation.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form an amine.

    Substitution: The dimethoxyphenyl and phenylpropyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, or receptor binding.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound is explored for its potential use in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its diverse reactivity and functional groups make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one: Lacks the phenylpropyl group, resulting in different reactivity and biological activity.

    4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one:

    3-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one: Lacks the hydroxyl group, altering its reactivity and biological interactions.

Uniqueness

The uniqueness of 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE

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